molecular formula C12H26O9 B14485887 Acetic acid;3-methylpentane-1,3,5-triol CAS No. 66470-78-8

Acetic acid;3-methylpentane-1,3,5-triol

Cat. No.: B14485887
CAS No.: 66470-78-8
M. Wt: 314.33 g/mol
InChI Key: PARPKKSKRBXOJE-UHFFFAOYSA-N
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Description

Acetic acid;3-methylpentane-1,3,5-triol is a compound that combines acetic acid with 3-methylpentane-1,3,5-triol Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its role in vinegar 3-methylpentane-1,3,5-triol is an organic compound with the formula C₆H₁₄O₃, featuring three hydroxyl groups and a methyl group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-methylpentane-1,3,5-triol can be achieved through the esterification of 3-methylpentane-1,3,5-triol with acetic acid. This reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and controlled reaction environments can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-methylpentane-1,3,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in 3-methylpentane-1,3,5-triol can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of simpler alcohols or hydrocarbons.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Acetic acid;3-methylpentane-1,3,5-triol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a model compound for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of acetic acid;3-methylpentane-1,3,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester linkage formed with acetic acid can undergo hydrolysis, releasing acetic acid and 3-methylpentane-1,3,5-triol, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpentane-1,3,5-triol: The parent compound without the acetic acid esterification.

    2-Methylpentane-1,3,5-triol: A structural isomer with the methyl group on the second carbon.

    Pentane-1,3,5-triol: A similar compound lacking the methyl group.

Uniqueness

Acetic acid;3-methylpentane-1,3,5-triol is unique due to its ester linkage with acetic acid, which imparts distinct chemical properties and reactivity. This esterification can enhance the compound’s solubility, stability, and potential biological activity compared to its non-esterified counterparts.

Properties

CAS No.

66470-78-8

Molecular Formula

C12H26O9

Molecular Weight

314.33 g/mol

IUPAC Name

acetic acid;3-methylpentane-1,3,5-triol

InChI

InChI=1S/C6H14O3.3C2H4O2/c1-6(9,2-4-7)3-5-8;3*1-2(3)4/h7-9H,2-5H2,1H3;3*1H3,(H,3,4)

InChI Key

PARPKKSKRBXOJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(CCO)(CCO)O

Origin of Product

United States

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